molecular formula C5H4N4O B083664 7H-Purin-8-ol CAS No. 13230-97-2

7H-Purin-8-ol

Cat. No.: B083664
CAS No.: 13230-97-2
M. Wt: 136.11 g/mol
InChI Key: YPDSIEMYVQERLJ-UHFFFAOYSA-N
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Description

7H-Purin-8-ol is a purine derivative with the molecular formula C₈H₉N₅O·½H₂O (hydrated form) and a molecular weight of 209.20 g/mol (anhydrous basis) . Structurally, it consists of a fused pyrimidine-imidazole ring system with a hydroxyl group at the 8-position. Its synthesis often involves modifications of purine scaffolds, such as the reaction of 5-amino-4-chloro-6-(methylamino)pyrimidine with urea in DMF under reflux conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7H-Purin-8-ol involves several synthetic routes. One efficient protocol includes the N9-tritylation of 6- and 2,6-dihalopurines, followed by transformation to 7,8-dihydropurines using diisobutylaluminum hydride (DIBAL-H), and subsequent N7-alkylation. This method ensures high yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7H-Purin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxopurine derivatives, while alkylation can produce various N-alkylated purines.

Scientific Research Applications

Chemical Properties and Structure

7H-Purin-8-ol has the molecular formula C5H4N4OC_5H_4N_4O and a molecular weight of approximately 152.11 g/mol. The compound features a hydroxyl group (-OH) at the 8-position of the purine ring, which is crucial for its reactivity and biological activities. This unique structural modification allows it to participate in various chemical reactions and interact with biological molecules effectively.

Biological Significance

This compound plays a vital role in the study of nucleic acids due to its involvement in DNA and RNA structures. It is often used as a model compound to understand the behavior of purine derivatives in biological systems, influencing research in genetics and molecular biology.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This characteristic makes it a candidate for further exploration in therapeutic applications aimed at combating oxidative damage in various diseases.

Pharmacological Applications

The compound is under investigation for its potential as an antiviral and anticancer agent. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in viral replication and cancer cell proliferation, suggesting its utility in drug development.

Synthetic Precursor

In organic synthesis, this compound serves as a precursor for creating other biologically active compounds. Its ability to undergo various chemical transformations makes it valuable in the synthesis of nucleoside analogs and other pharmaceutical agents.

Case Study 1: Antiviral Activity

A study demonstrated that certain derivatives of this compound exhibit selective inhibition against viruses such as respiratory syncytial virus (RSV). The research highlighted the mechanism by which these compounds interfere with viral replication, paving the way for new antiviral therapies .

Case Study 2: Cancer Research

In another investigation, researchers explored the effects of this compound derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in malignant cells by targeting specific pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 7H-Purin-8-ol involves its interaction with specific molecular targets and pathways. As a purine derivative, it can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate enzymes such as adenosine deaminase or xanthine oxidase, affecting the levels of purine nucleotides and their derivatives . These interactions can influence cellular processes such as DNA replication, repair, and apoptosis.

Comparison with Similar Compounds

To contextualize the properties and applications of 7H-Purin-8-ol, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical/Chemical Properties Synthesis Highlights
This compound C₈H₉N₅O 209.20 Hydroxyl (-OH) at C8 Hydrated form stable; polar solubility Derived from pyrimidine precursors
Purine-8-methanol C₆H₆N₄O 150.14 Methanol (-CH₂OH) at C8 Higher polarity (IR: O-H stretch ~3300 cm⁻¹) Synthesized via hydroxylation of purine derivatives
7H-Purin-6-amine hydrochloride hydrate C₅H₇N₇·HCl·½H₂O 217.63 Amine (-NH₂) at C6; HCl salt Enhanced water solubility due to salt form Amination of purine followed by HCl treatment
7-Methylpyrimido[4,5-d]pyrimidin-4-ol C₇H₆N₄O 162.15 Hydroxyl (-OH) at C4; methyl (-CH₃) at C7 Lower LogP (0.02); planar fused pyrimidine rings Condensation of pyrimidine intermediates

Structural and Functional Differences

Substituent Effects: this compound’s hydroxyl group at C8 imparts moderate polarity, making it less lipophilic (predicted LogP ~0.5) compared to Purine-8-methanol (LogP ~-0.3), which has a bulkier -CH₂OH group . 7H-Purin-6-amine hydrochloride hydrate exhibits significantly higher aqueous solubility due to its ionic hydrochloride form, unlike the neutral this compound .

Ring System Variations :

  • 7-Methylpyrimido[4,5-d]pyrimidin-4-ol replaces the purine scaffold with a fused pyrimidine-pyrimidine system, reducing steric hindrance and altering hydrogen-bonding capabilities .

Biological Activity

7H-Purin-8-ol, a purine derivative, has garnered attention in various fields of biological research due to its significant biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 8-position of the purine ring. This modification distinguishes it from other purines such as adenine and guanine, imparting unique chemical properties that enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Key mechanisms include:

  • Enzyme Interaction : this compound can inhibit or activate enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. This modulation affects the levels of purine nucleotides and their derivatives, which are crucial for cellular functions.
  • Cellular Signaling : The compound plays a role in signaling pathways by interacting with receptors that regulate cellular processes. Its ability to affect adenosine receptors has implications for anti-inflammatory and anti-cancer therapies.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the inhibition of DNA repair enzymes, thereby preventing cancer cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by modulating cytokine production. Studies suggest that it can reduce levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study highlighted its potential as a chemotherapeutic agent.
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to decreased levels of TNF-alpha and IL-6, indicating its efficacy in reducing inflammatory responses.

Comparative Analysis with Related Compounds

CompoundChemical StructureBiological Activity
Adenine Purine base without hydroxylationEnergy transfer, genetic information storage
Guanine Purine base without hydroxylationEssential for DNA/RNA structure
This compound Hydroxylated at the 8-positionAnticancer, anti-inflammatory

The unique hydroxylation at the 8-position in this compound enhances its specificity in targeting enzymes compared to adenine and guanine, which lack this modification.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7H-Purin-8-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of aerosols .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Avoid release into drains or the environment .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or DMSO) and maintain temperatures between 60–80°C to minimize side reactions. Monitor pH to stabilize intermediates .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥95% purity threshold) .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 8.2 ppm for purine protons) and FT-IR (C=O stretch at 1680 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for crystal structure vs. 13C^{13}C-NMR for solution-state conformation) .
  • Dynamic Effects : Investigate tautomeric equilibria via variable-temperature NMR or computational modeling (DFT) to explain shifting proton signals .
  • Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and replicate experiments under standardized conditions to distinguish artifacts from true variability .

Q. How can computational methods be integrated with experimental data to elucidate the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., adenosine receptors) using AutoDock Vina. Validate with in vitro assays (IC50_{50} measurements) .
  • Kinetic Modeling : Use software like COPASI to fit reaction rate constants from HPLC time-course data, identifying rate-limiting steps .

Q. What experimental designs are effective for studying the tautomeric behavior of this compound in different solvents?

  • Methodological Answer :

  • Solvent Screening : Test polarity effects using D2 _2O (high dielectric), DMSO-d6d_6, and CDCl3_3. Monitor tautomer ratios via 1H^1H-NDR (nuclear Overhauser effect) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to track nitrogen migration during tautomerism via 15N^{15}N-NMR .
  • Thermodynamic Analysis : Calculate equilibrium constants (KeqK_{eq}) from van’t Hoff plots using variable-temperature UV-Vis spectroscopy .

Q. Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in this compound bioactivity assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-equilibrate cell cultures for 24 hours before dosing. Use internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-experiment variability .
  • Batch Analysis : Test multiple synthetic batches via LC-MS to rule out impurity-driven effects (e.g., residual solvents or byproducts) .
  • Meta-Analysis : Compare results with published datasets (e.g., ChEMBL or PubChem) to identify outliers and contextualize findings .

Properties

IUPAC Name

7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDSIEMYVQERLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030859
Record name 8H -Purin-8-one, 7,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-97-2
Record name 8-Oxopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purin-8-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8H -Purin-8-one, 7,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrimidine-4,5-diamine (1.1 g, 10 mmol) and 1,1′-carbonyl diimidazole 1.78 g, 1.1 mmol) were added to dioxane (15 mL) and the reaction mixture was stirred at 90° C. for 48 hours. The mixture was cooled and the precipitate was recovered by filtration, rinsed with cold dioxane, and dried to give 850 mg (61%) of 7,9-dihydro-purin-8-one.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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